Bis(2-hydroxy-1-naphthylmethylidene)propylene-diamine
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Overview
Description
1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthol core, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of hydroxyl and imino groups in its structure contributes to its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine bond can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further chemical transformations .
Scientific Research Applications
1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
Naphthoquinones: Oxidized derivatives of naphthol with significant biological activity.
Naphthylamines: Reduced derivatives with applications in dye synthesis and as intermediates in organic chemistry.
Uniqueness
1-{[(2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-1-METHYLETHYL)IMINO]METHYL}-2-NAPHTHOL stands out due to its unique combination of hydroxyl and imino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]propyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H22N2O2/c1-17(27-16-23-21-9-5-3-7-19(21)11-13-25(23)29)14-26-15-22-20-8-4-2-6-18(20)10-12-24(22)28/h2-13,15-17,28-29H,14H2,1H3 |
InChI Key |
YXRVDXKNVUCZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=C(C=CC2=CC=CC=C21)O)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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